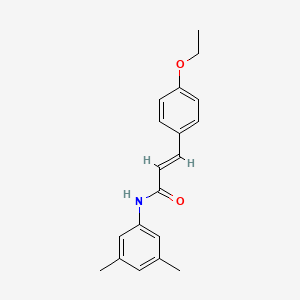
6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H11ClN2O2S and a molecular weight of 246.72 g/mol . This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring, a cyclopropylmethyl group attached to the nitrogen atom, and a sulfonamide group at the 3rd position of the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide typically involves the following steps:
Chlorination: The starting material, pyridine, undergoes chlorination to introduce a chloro group at the 6th position.
Sulfonation: The chlorinated pyridine is then subjected to sulfonation to introduce the sulfonamide group at the 3rd position.
Cyclopropylmethylation: Finally, the compound undergoes cyclopropylmethylation to attach the cyclopropylmethyl group to the nitrogen atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include chlorinating agents, sulfonating agents, and cyclopropylmethylating agents .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfonic acid derivative.
Substitution: The chloro group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclopropylmethyl group.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. The chloro and cyclopropylmethyl groups contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-chloro-N-methylpyrimidin-4-amine
Comparison: 6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-9-4-3-8(6-11-9)15(13,14)12-5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGSAVMERBGRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2904925.png)


![N-benzyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2904932.png)







![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)
